![molecular formula C19H27NO3 B1443822 1-Isobutil-9,10-dimetoxi-3,4,6,7-tetrahidro-1H-pirido[2,1-a]isoquinolin-2(11bH)-ona CAS No. 99672-64-7](/img/structure/B1443822.png)
1-Isobutil-9,10-dimetoxi-3,4,6,7-tetrahidro-1H-pirido[2,1-a]isoquinolin-2(11bH)-ona
Descripción general
Descripción
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is an intriguing organic compound that belongs to the family of isoquinoline derivatives. This compound features a unique structural arrangement that lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has versatile applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential bioactivity and interaction with various biological targets.
Medicine: Studied for pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialized chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves multi-step organic reactions starting from simpler precursor molecules. The core structure, the pyrido[2,1-a]isoquinolinone, can be synthesized via Pictet-Spengler condensation, followed by appropriate functional group modifications. Key intermediates such as tetrahydroisoquinolines are often prepared through cyclization reactions using reagents like acetic acid or Lewis acids under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is often optimized for higher yields and cost efficiency. This may involve using catalysts to enhance reaction rates and purifying intermediates to avoid impurities in the final product. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography might be employed to ensure high purity levels of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one participates in several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation, leading to the formation of quinoline derivatives.
Reduction: It can be reduced to remove oxygen-containing groups or introduce hydrogen atoms, producing more saturated analogs.
Substitution: Various functional groups on the compound can be substituted under specific conditions using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkyl halides.
Major Products Formed
Oxidation: Leads to quinoline or isoquinoline derivatives.
Reduction: Produces more saturated analogs with potential loss of methoxy groups.
Substitution: Yields derivatives with modified functional groups, enhancing reactivity or stability.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to active sites or altering protein conformations, leading to downstream biological effects.
Similar Compounds
1-Methyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
1-Ethyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
1-Propyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Highlighting Uniqueness: While similar compounds share the core pyrido[2,1-a]isoquinolinone structure, the isobutyl substitution on the 1-position uniquely influences the compound's chemical reactivity and biological interactions, offering a distinct profile that might be advantageous for specific applications.
Conclusion
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a compound with significant potential in various scientific and industrial fields. Its unique structure and versatile chemical properties make it a valuable subject for ongoing research and development.
Propiedades
IUPAC Name |
9,10-dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-15-16(21)6-8-20-7-5-13-10-17(22-3)18(23-4)11-14(13)19(15)20/h10-12,15,19H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOTJDXBVOEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2C3=CC(=C(C=C3CCN2CCC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856793 | |
| Record name | 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99672-64-7 | |
| Record name | 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


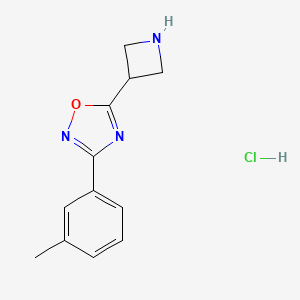
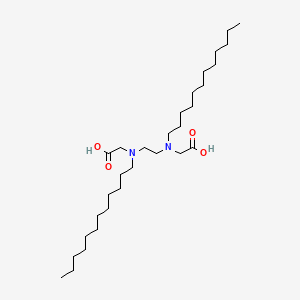
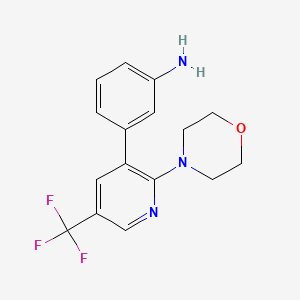
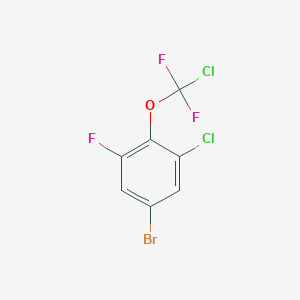
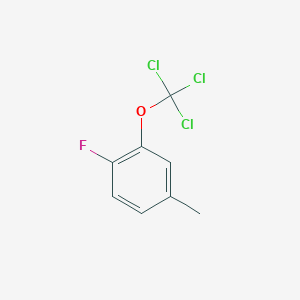
![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
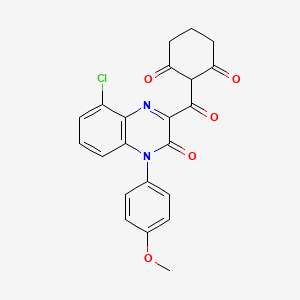
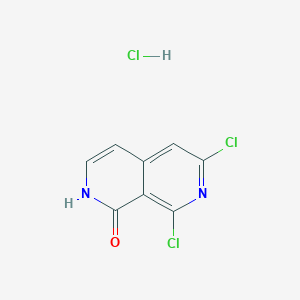
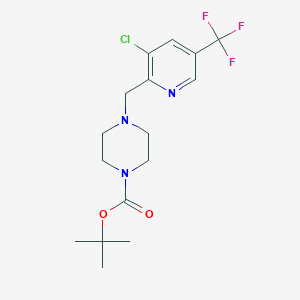

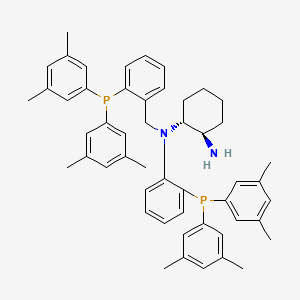
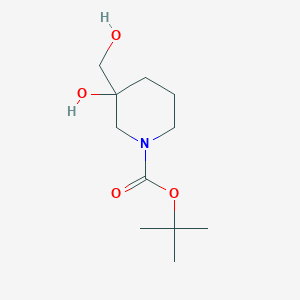
![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)
